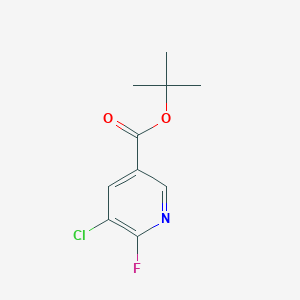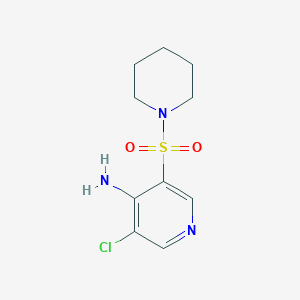
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine is a chemical compound with the molecular formula C10H14ClN3O2S and a molecular weight of 275.76 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom, a piperidine-1-ylsulfonyl group, and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate pyridine derivative and piperidine.
Reaction Conditions: The reaction involves chlorination and sulfonylation steps under controlled conditions.
Industrial Production: Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield.
Análisis De Reacciones Químicas
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Major Products: The major products depend on the specific reaction conditions and reagents used, resulting in a range of sulfonyl and amine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine involves its interaction with specific molecular targets :
Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C10H14ClN3O2S |
|---|---|
Peso molecular |
275.76 g/mol |
Nombre IUPAC |
3-chloro-5-piperidin-1-ylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C10H14ClN3O2S/c11-8-6-13-7-9(10(8)12)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13) |
Clave InChI |
UQJSLEFZZXEMNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


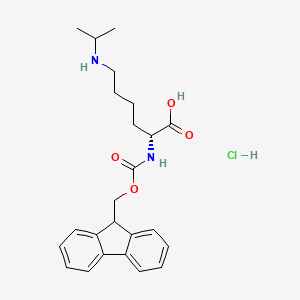
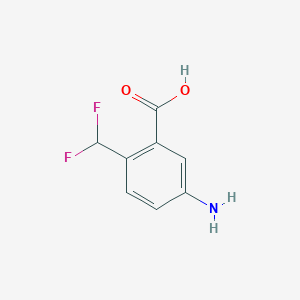
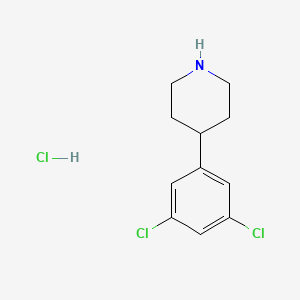
![5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13010039.png)
![Bicyclo[3.1.1]heptane-1,5-diamine](/img/structure/B13010042.png)

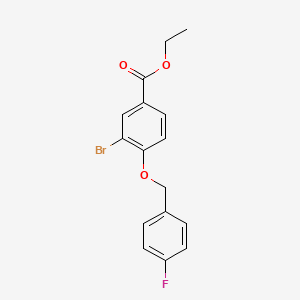
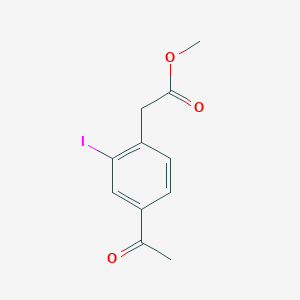
![tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13010057.png)
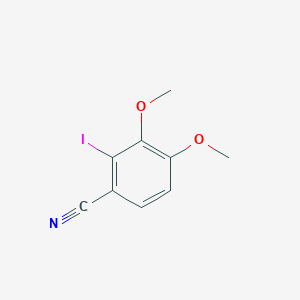
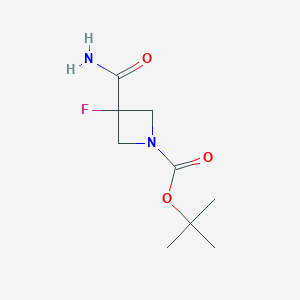

![Glc(a1-2)[Glc(a1-3)][Glc(a1-4)]Glc(a1-2)[Glc(a1-3)][Glc(a1-4)][Glc(a1-5)][Glc(b1-6)]aldehydo-Glc](/img/structure/B13010103.png)
